molecular formula C12H11Cl2NO B11816885 N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide

N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide

Cat. No.: B11816885
M. Wt: 256.12 g/mol
InChI Key: LNDJASYCQUWQFY-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a synthetic acetamide derivative featuring a cyclobutene ring substituted with a 2,4-dichlorophenyl group at the 2-position and an acetamide moiety at the same carbon. The cyclobutene ring introduces significant ring strain, which may influence reactivity and conformational flexibility compared to more stable aromatic systems. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () shares the 2,4-dichlorophenyl motif but incorporates a quinazolinone ring, suggesting divergent biological applications . Similarly, 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () demonstrates the importance of substituent positioning on biological activity .

Properties

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)cyclobuten-1-yl]acetamide

InChI

InChI=1S/C12H11Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

LNDJASYCQUWQFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(CC1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide typically involves the reaction of 2,4-dichlorophenyl derivatives with cyclobutene intermediates. One common method involves the treatment of N-Boc protected indoles with n-butyllithium, followed by the addition of cyclobutanone . This reaction proceeds under mild conditions and results in the formation of the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide and analogous compounds:

Compound Name Structural Features Substituents Key Applications/Activities Synthesis Method References
This compound (Target) Cyclobutene core with 2,4-dichlorophenyl and acetamide 2,4-Cl₂Ph, cyclobutene, acetamide Hypothesized pharmaceutical/agrochemical uses Not explicitly detailed; likely involves cyclobutene ring formation and amidation N/A
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone ring linked via methylene to 2,4-dichlorophenyl 2,4-Cl₂Ph, quinazolinone, methylene bridge Anticonvulsant research Multi-step: oxidation of thioxoquinazoline, carbodiimide-mediated coupling
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl ring with 3,4-dichlorophenyl and acetamide 3,4-Cl₂Ph, pyrazolyl, acetamide Structural analog to penicillin; coordination chemistry EDC-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine
N-(3-Chloro-4-hydroxyphenyl)acetamide Simple acetamide with 3-chloro-4-hydroxyphenyl 3-Cl-4-OHPh, acetamide Photodegradation product of paracetamol Isolation from plant extracts or photolytic degradation
N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) Trifluoromethanesulfonylamino and dimethylphenyl groups 2,4-Me₂-5-SO₂NH(CF₃)Ph, acetamide Herbicide (plant growth regulation) Synthetic sulfonamidation and acetylation

Structural and Electronic Differences

  • Cyclobutene vs. Aromatic Rings: The target compound’s cyclobutene ring introduces steric strain and reduced aromaticity compared to quinazolinone () or pyrazolyl () systems. This strain may enhance reactivity but reduce stability .
  • Substituent Positioning: The 2,4-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in .
  • Functional Group Diversity: The quinazolinone derivative () includes a diketone moiety, enabling hydrogen bonding distinct from the cyclobutene’s planar amide group .

Biological Activity

N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a unique cyclobutene structure combined with a dichlorophenyl moiety, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, exploring its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12Cl2N2O. Its structure includes:

  • A cyclobutene ring
  • An acetamide functional group
  • A dichlorophenyl substitution , which is crucial for its biological activity.

Structural Comparison

Compound NameMolecular FormulaKey Features
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamideC14H13Cl2NKnown for analgesic properties
2,4-DichloroacetanilideC9H8Cl2N2OUsed in various pharmaceutical applications
N-(2,4-dichlorophenyl)-2-thiophen-2-ylacetamideC12H10Cl2N2OSExhibits different biological activities

The distinct features of this compound set it apart from similar compounds, particularly due to its cyclobutene core and specific dichlorophenyl substitution pattern.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity. Studies have shown that derivatives of dichlorophenyl compounds are known for their antibacterial and antifungal properties. For instance, a study evaluated several related compounds using the tube dilution technique and found that certain derivatives displayed comparable antimicrobial activity to standard drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies utilizing the MTT assay indicated that certain synthesized derivatives exhibited notable anticancer activity, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil . The molecular docking studies further suggested that these compounds could interact effectively with cancer-related targets.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comparative study, several derivatives of dichlorophenyl acetamides were synthesized and tested against common bacterial strains. The results demonstrated that some compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Anticancer Screening
A series of experiments were conducted to assess the anticancer effects of this compound derivatives on human cancer cell lines. The findings revealed that while some derivatives showed promising results in inhibiting cell proliferation, further optimization of the chemical structure was necessary to enhance efficacy.

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